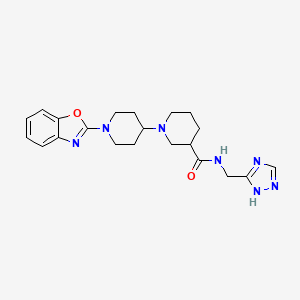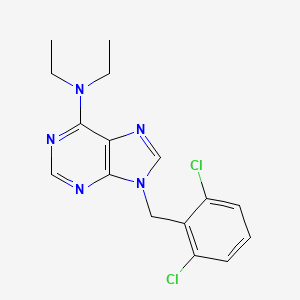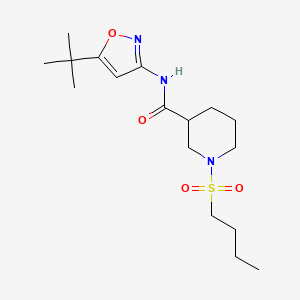![molecular formula C18H28ClNO3 B5394881 ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5394881.png)
ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride, also known as EPEPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been found to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is not fully understood. However, studies have suggested that ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride may exert its anti-tumor effects through the inhibition of cell proliferation and induction of apoptosis. Additionally, ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride may inhibit acetylcholinesterase activity by binding to the enzyme and preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been found to have both biochemical and physiological effects. Biochemically, ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. Physiologically, ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been found to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One advantage of ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is its potential therapeutic applications in the treatment of various diseases. Additionally, ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is relatively easy to synthesize and can be obtained in high yields. However, one limitation of ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride research. One direction is to investigate the potential therapeutic applications of ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride and its biochemical and physiological effects. Finally, the development of more efficient synthesis methods for ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride may further enhance its potential as a therapeutic agent.
合成法
Ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride can be synthesized through a multi-step process involving the reaction of 2-ethylphenol with epichlorohydrin, followed by the reaction of the resulting product with piperidine and ethyl chloroformate. The final product is obtained through the reaction of the intermediate product with hydrochloric acid.
特性
IUPAC Name |
ethyl 1-[2-(2-ethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-3-15-7-5-6-8-17(15)22-14-13-19-11-9-16(10-12-19)18(20)21-4-2;/h5-8,16H,3-4,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIQARGARVLMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN2CCC(CC2)C(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-methoxyphenyl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5394815.png)

![N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5394832.png)
![2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate](/img/structure/B5394845.png)
![5-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2-pyridinecarbonitrile](/img/structure/B5394850.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)



![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394877.png)
![N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5394891.png)

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394899.png)